molecular formula C23H22F2N4O B6578248 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide CAS No. 922666-88-4

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide

Cat. No. B6578248
CAS RN: 922666-88-4
M. Wt: 408.4 g/mol
InChI Key: GJLVDXICMYPCJV-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide (N-4-6-azepan-1-ylpyridazin-3-ylphenyl-2,6-difluorobenzamide) is a compound that has been studied for its potential to act as an anti-inflammatory agent. This compound has been found to have a variety of biochemical and physiological effects, and is currently being investigated for its potential applications in the fields of medicine and biotechnology.

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its anti-tubercular potential. Researchers designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Among these, several compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Sulfonamide Derivatives

The compound is also available as N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide . Researchers and chemists can explore its properties and potential applications in drug discovery and medicinal chemistry .

Pyrazolo[1,5-a]pyridin-3-yl Pyridazinones

Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. These compounds may have applications in drug development and biological studies .

Cell Viability and Toxicity Assessment

Assessing the compound’s cytotoxicity on human cells (e.g., HEK-293) is crucial. Preliminary results suggest that it is non-toxic, but further studies are warranted.

properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLVDXICMYPCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide

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